4-氨基-2-氯苯甲醛

描述

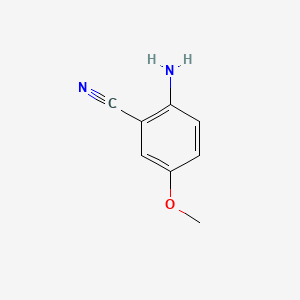

4-Amino-2-chlorobenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of an amino group and a chloro substituent on a benzaldehyde framework. This compound is not directly discussed in the provided papers, but its derivatives and related compounds are synthesized and evaluated for their structural, spectral, and biological properties.

Synthesis Analysis

The synthesis of derivatives of 4-amino-2-chlorobenzaldehyde involves condensation reactions and other organic transformations. For instance, the synthesis of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone is achieved by reacting 4-[N, N-di(4-tolyl)amino] benzaldehyde with 2-chlorobenzohydrazide . Another related compound, 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, is synthesized through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . Additionally, the synthesis of a β-chloroenaldehyde derivative is reported, which is further used as a building block for creating a variety of nitrogen heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is determined using various spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal structure of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone is found to belong to the monoclinic space group, with specific bond angles and torsion angles indicating planarity in certain parts of the molecule and non-planarity in others . The metal complexes of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol are characterized by UV-Vis analysis, suggesting coordination of the ligand to metal ions via OH groups and the azomethine nitrogen atom .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through their interactions with various nucleophiles. The β-chloroenaldehyde derivative synthesized from a pyrimidinylacetamide derivative is used to construct Schiff bases and nitrogen heterocycles, such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines, by reacting with bifunctional nucleophiles like hydrazines, guanidines, 6-aminouracil, and ethylenediamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are deduced from their spectral data, thermal stability, and electrochemical properties. The thermal stability studies of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone indicate that it is stable up to 341.1°C . The spectral and electrochemical properties suggest that this compound could be a good candidate for charge-transporting materials . The metal complexes of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol demonstrate moderate in vitro anticancer activity against the HeLa cell line, indicating potential biological applications .

科学研究应用

合成和表征

4-氨基-2-氯苯甲醛参与了各种化合物的合成。一个例子是它在制备席夫碱中的作用,这些席夫碱是由醛类与胺类的缩合反应得到的。研究表明,从4-氨基-2-氯苯甲醛合成的化合物,如4-(4-氯苯甲亚胺基)-1,5-二甲基-2-苯基-1H-吡唑-3(2H)-酮,具有特定的结构特性,例如中心C=N键周围的反式构型,并在晶体结构中形成独特的分子链或层 (Yu Sun et al., 2006)。

生物活性

4-氨基-2-氯苯甲醛在合成具有生物活性的化合物中也起着关键作用。例如,它已被用于制备具有抗菌性能的席夫碱。这些席夫碱与金属配合物结合时,可以展现出比母体配体更强的抗菌活性 (M. Aslam et al., 2015)。此外,一些4-氨基-2-氯苯甲醛的衍生物显示出潜力作为蘑菇酪氨酸酶的抑制剂,这种酶参与黑色素合成,表明在化妆品和医学领域可能有应用 (Zhi-Cong Li et al., 2010)。

材料科学和配位化学

在材料科学和配位化学中,4-氨基-2-氯苯甲醛已被用于合成各种金属配合物。这些配合物被研究其分子结构、电子光谱和在催化和材料科学等领域的潜在应用。例如,使用4-氨基-2-氯苯甲醛合成的氧代钒(IV)席夫碱配合物已被设计和表征其结构特性和抗菌活性,展示了它们在医学应用中的潜力 (N. Raman et al., 2007)。

安全和危害

The safety information for 4-Amino-2-chlorobenzaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

4-Amino-2-chlorobenzaldehyde has potential applications in the synthesis of new and efficient PDE4 inhibitors . It also has potential applications in the development of Schiff base metal complexes, which have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .

属性

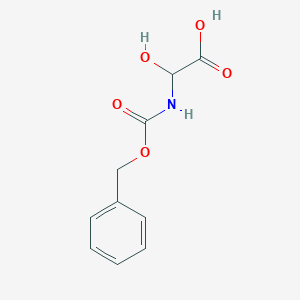

IUPAC Name |

4-amino-2-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZVIGWKAMJZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393590 | |

| Record name | 4-amino-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chlorobenzaldehyde | |

CAS RN |

42460-61-7 | |

| Record name | 4-amino-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)